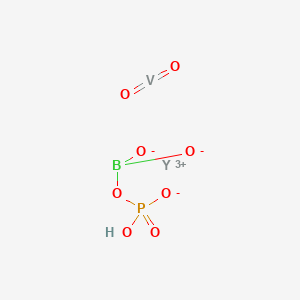![molecular formula C27H22N2 B14480394 (1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine CAS No. 66136-87-6](/img/structure/B14480394.png)
(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine: is an organic compound characterized by its unique structure, which includes phenalen-9-amine and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine typically involves the reaction of phenalen-9-amine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biomolecules makes it valuable in understanding biological processes.
Medicine: Potential applications in medicine include its use as a precursor for drug development. The compound’s structure can be modified to create new pharmaceuticals with desired therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine: shares similarities with other imine compounds, such as Schiff bases and azomethines.
Sulfur compounds: and 2-(2-(Dimethylamino)ethoxy)ethanol are examples of compounds with similar functional groups and reactivity
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
66136-87-6 |
|---|---|
Molecular Formula |
C27H22N2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-9-(4-methylphenyl)iminophenalen-1-amine |
InChI |
InChI=1S/C27H22N2/c1-18-6-12-22(13-7-18)28-24-16-10-20-4-3-5-21-11-17-25(27(24)26(20)21)29-23-14-8-19(2)9-15-23/h3-17,28H,1-2H3 |
InChI Key |
MOAIETRJKMDROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC4=CC=C(C=C4)C)C=CC5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





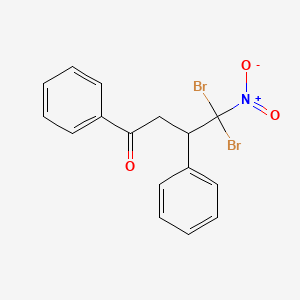
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

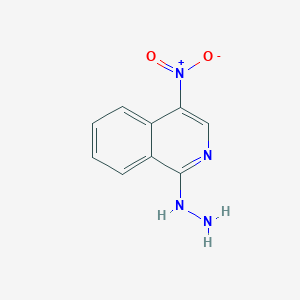
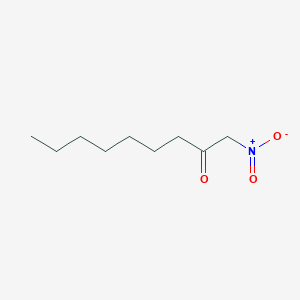
phosphane](/img/structure/B14480369.png)

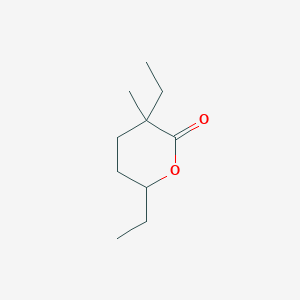
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
